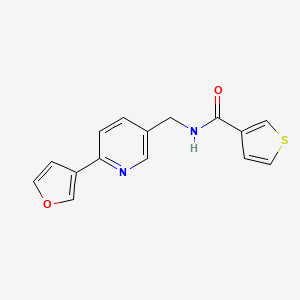
N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of a thiophene ring, a pyridine moiety, and a furan group linked through a carboxamide functionality. Its molecular formula is C16H14N2O2S, with a molecular weight of approximately 298.4 g/mol. The presence of these heterocycles contributes to its diverse chemical properties and biological interactions, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, one study reported MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, demonstrating its potent antibacterial properties .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In a study focusing on cell lines such as H460 and A549, it was found to inhibit cell proliferation and induce apoptosis through mechanisms involving the inhibition of key signaling pathways like VEGFR-2 . The compound's ability to disrupt cell cycle progression and increase reactive oxygen species (ROS) production was noted as critical factors in its anticancer efficacy.
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The furan and pyridine rings facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets . Additionally, the thiophene moiety contributes to the compound's stability and bioavailability.
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results demonstrated significant antibiofilm activity and synergy with other antibiotics like Ciprofloxacin .
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound effectively inhibited colony formation and induced apoptosis in a dose-dependent manner. Molecular docking studies confirmed stable binding to VEGFR-2, suggesting its potential as an anti-angiogenic agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 298.4 g/mol |
| Antimicrobial Activity | MIC: 0.22 - 0.25 μg/mL |
| Anticancer Activity | Inhibition of VEGFR-2 |
| Mechanism of Action | Apoptosis induction; ROS increase |
Propiedades
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-4-6-20-10-13)17-8-11-1-2-14(16-7-11)12-3-5-19-9-12/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKXZCLDGPOJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CSC=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













